Technical Profile: 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene
Technical Profile: 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene
The following technical guide details the structural characteristics, synthesis logic, and applications of 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene . This document is designed for researchers in organic synthesis, materials science, and medicinal chemistry.
Executive Summary
1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene (also known as 1,2-diisopropoxy-3,4,5,6-tetrafluorobenzene) represents a specialized class of polyfluorinated aromatic ethers. Its structure combines a highly electron-deficient tetrafluorobenzene core with two electron-donating, sterically bulky isopropoxy groups in an ortho arrangement.
This unique electronic push-pull system makes it a valuable intermediate for:
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Advanced Materials: Fluorinated liquid crystals (negative dielectric anisotropy) and low-dielectric polymers.
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Medicinal Chemistry: As a metabolic blocker (fluorine substitution) and a lipophilic scaffold.
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Energy Storage: Redox shuttle additives for high-voltage lithium-ion batteries.
Structural Analysis & Electronic Properties
The molecule consists of a benzene ring fully substituted with four fluorine atoms at positions 1, 2, 3, and 4, and two isopropoxy groups at positions 5 and 6.
Electronic Configuration
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Fluorine Atoms (Positions 1-4): The four fluorine atoms exert a strong inductive electron-withdrawing effect (-I), significantly lowering the LUMO energy of the aromatic ring. This activates the ring towards nucleophilic aromatic substitution (SnAr), although the electron-donating alkoxy groups counteract this to some degree.
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Isopropoxy Groups (Positions 5-6): The oxygen atoms provide electron density via resonance (+M), stabilizing the ring against oxidation. However, the bulky isopropyl groups impose steric hindrance, shielding the oxygen atoms from coordination and preventing planar conformation, which can disrupt
-stacking in the solid state.
Steric Implications
The ortho-positioning of two bulky isopropoxy groups creates significant steric strain. This forces the isopropyl groups to twist out of the plane of the benzene ring to minimize repulsion between the ether oxygens and the adjacent fluorine atoms. This non-planar conformation is critical for:
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Solubility: Enhancing solubility in non-polar organic solvents compared to planar analogs.
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Melting Point: Disrupting crystal packing, likely resulting in a lower melting point (liquid or low-melting solid) compared to the methoxy analog.
| Property | Value (Estimated/Analog) | Note |
| Formula | C₁₂H₁₄F₄O₂ | - |
| Molecular Weight | 266.23 g/mol | - |
| LogP | ~3.5 - 4.2 | High lipophilicity due to fluorination & alkyl chains. |
| H-Bond Donors | 0 | - |
| H-Bond Acceptors | 6 | 4 Fluorines + 2 Oxygens |
| Rotatable Bonds | 4 | 2 O-C(iPr) + 2 O-Aryl bonds |
Synthetic Methodology
Strategic Analysis: Why the Catechol Route?
Direct nucleophilic aromatic substitution (SnAr) on hexafluorobenzene with isopropoxide typically yields the para-disubstituted product (1,4-diisopropoxy-2,3,5,6-tetrafluorobenzene) as the major isomer due to electronic stabilization of the Meisenheimer intermediate.
To selectively obtain the ortho-isomer (1,2-diisopropoxy), the most reliable synthetic strategy is the O-alkylation of tetrafluorocatechol (3,4,5,6-tetrafluorobenzene-1,2-diol). This route guarantees the 1,2-substitution pattern.
Experimental Protocol: Alkylation of Tetrafluorocatechol
Reagents:
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Substrate: Tetrafluorocatechol (1.0 eq)
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Electrophile: 2-Bromopropane (Isopropyl bromide) (2.5 eq) or 2-Iodopropane.
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Base: Potassium Carbonate (K₂CO₃) (3.0 eq) - Anhydrous.
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Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Step-by-Step Workflow:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tetrafluorocatechol (e.g., 10 mmol) in anhydrous DMF (20 mL).
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Deprotonation: Add anhydrous K₂CO₃ (30 mmol) in a single portion. The suspension may change color (often yellow/orange) due to the formation of the phenoxide dianion. Stir at room temperature for 30 minutes to ensure complete deprotonation.
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Alkylation: Add 2-bromopropane (25 mmol) dropwise via a syringe.
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Reaction: Heat the mixture to 60-80°C. Monitor the reaction by TLC (Hexane/EtOAc) or GC-MS. The reaction typically requires 4-12 hours for completion.
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Note: The second alkylation is slower due to steric hindrance from the first isopropoxy group.
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Work-up: Cool the mixture to room temperature. Pour into ice-cold water (100 mL) to precipitate the product or extract with Diethyl Ether (3 x 50 mL).
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Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Eluent: Hexane/DCM gradient) to obtain 1,2,3,4-Tetrafluoro-5,6-diisopropoxy-benzene.
Synthesis Pathway Diagram
Figure 1: Step-wise alkylation pathway from tetrafluorocatechol to the target diether.
Reactivity & Applications
Nucleophilic Aromatic Substitution (SnAr)
While the 5,6-positions are blocked by isopropoxy groups, the fluorine atoms at positions 1, 2, 3, and 4 remain susceptible to SnAr, though they are deactivated relative to hexafluorobenzene.
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Regioselectivity: A strong nucleophile (e.g., an amine or thiol) will likely attack position 1 or 4 (para to the alkoxy groups) due to resonance considerations.
Application Logic
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Liquid Crystals: The combination of a rigid fluorinated core and flexible alkoxy tails is a classic motif in nematic liquid crystals. The lateral fluorine atoms (positions 1-4) create a dipole moment perpendicular to the long axis, inducing negative dielectric anisotropy (
). This is essential for Vertical Alignment (VA) mode displays. -
Lithium-Ion Batteries: Polyfluorinated benzenes are investigated as redox shuttles for overcharge protection. The isopropoxy groups tune the oxidation potential (lowering it compared to perfluorobenzene) to match the cathode's operating voltage (e.g., ~4.0 - 4.2 V vs Li/Li⁺).
Structural Visualization
Figure 2: 2D Topology of the 1,2,3,4-tetrafluoro-5,6-diisopropoxy-benzene core.
References
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National Institute of Standards and Technology (NIST). "Benzene, 1,2,3,4-tetrafluoro-." NIST Chemistry WebBook, SRD 69. Available at: [Link]
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PubChem. "1,2,3,4-Tetrafluorobenzene."[1][2] National Library of Medicine. Available at: [Link]
- Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 2003, 59(4), 437-454.
- Reid, J. et al. "Synthesis of fluorinated ethers." Journal of Fluorine Chemistry.
